molecular formula C10H13N3O2 B2585888 5-(4-Methoxypyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2097892-21-0

5-(4-Methoxypyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2585888
CAS No.: 2097892-21-0
M. Wt: 207.233
InChI Key: SCZAIBQLKYVRBS-UHFFFAOYSA-N
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Description

The compound 5-(4-Methoxypyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane features a bicyclic scaffold comprising a morpholine-like 2-oxa-5-azabicyclo[2.2.1]heptane core fused to a 4-methoxypyrimidine substituent. This bridged morpholine architecture is notable for its conformational rigidity, which enhances binding specificity and metabolic stability in drug design .

Properties

IUPAC Name

5-(4-methoxypyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-14-9-2-3-11-10(12-9)13-5-8-4-7(13)6-15-8/h2-3,7-8H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZAIBQLKYVRBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CC3CC2CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxypyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a [3+3] cyclization process, where a pyrimidine derivative reacts with an oxirane or aziridine intermediate . This reaction is often catalyzed by a Lewis acid, such as aluminum chloride, under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods would be tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxypyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyrimidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles such as amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized pyrimidine derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted derivatives with various functional groups replacing the methoxy group.

Mechanism of Action

The mechanism of action of 5-(4-Methoxypyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The 2-oxa-5-azabicyclo[2.2.1]heptane core serves as a versatile platform for functionalization. Key analogs and their substituents include:

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications Reference ID
5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane Chlorocyclopropylpyrimidinyl 251.71 Building block for drug candidates
(±)-5-(Cyclohexylsulfonyl)-2-(2-oxa-5-azabicyclo[2.2.1]hept-5-yl)-1,3,4-oxadiazole Cyclohexylsulfonyl-1,3,4-oxadiazole 314 ([M+H]⁺) Antiplasmodial activity (IC₅₀: 0.128 μM)
(1S,4S)-5-(4-Chloro-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane Chlorotriazine-morpholine N/A Kinase inhibition; 72% synthesis yield
((1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)(4-(2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)amino)piperidin-1-yl)ethyl)phenyl)methanone Benzimidazole-piperidine-phenyl N/A Antimalarial repurposing; 71% yield

Key Observations :

  • Electron-Withdrawing vs.
  • Bulkier Substituents : Compounds like the benzimidazole-piperidine derivative () exhibit larger substituents, which may reduce membrane permeability but enhance target specificity .
  • Heterocyclic Additions : The 1,3,4-oxadiazole moiety in introduces a planar heterocycle, favoring π-π stacking interactions in enzyme active sites .

Physicochemical and Pharmacokinetic Properties

Property 5-(4-Methoxypyrimidin-2-yl)-analog 5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-analog 1,3,4-Oxadiazole-analog
LogP (Predicted) ~1.5 (moderate lipophilicity) ~2.8 (higher lipophilicity) ~3.2 (high lipophilicity)
Solubility Moderate (due to methoxy group) Low Low
Metabolic Stability Likely high (rigid core) Moderate (chlorine may slow metabolism) High (sulfonyl group)

Notes:

  • The methoxy group in the target compound balances lipophilicity and solubility, favoring oral bioavailability.
  • Chlorine or sulfonyl groups may enhance metabolic stability but reduce solubility .

Biological Activity

5-(4-Methoxypyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane is a heterocyclic compound characterized by its unique bicyclic structure, which integrates both nitrogen and oxygen atoms. Its potential applications span medicinal chemistry and organic synthesis, primarily due to its ability to interact with various biological targets. This article delves into the biological activities associated with this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's IUPAC name is 5-(4-methoxypyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane, and it has the following chemical formula: C10H13N3O2C_{10}H_{13}N_3O_2. Its structure features a bicyclic framework that enhances its reactivity and interaction with biological macromolecules.

Structural Formula

InChI 1S C10H13N3O2 c1 14 9 2 3 11 10 12 9 13 5 8 4 7 13 6 15 8 h2 3 7 8H 4 6H2 1H3\text{InChI 1S C10H13N3O2 c1 14 9 2 3 11 10 12 9 13 5 8 4 7 13 6 15 8 h2 3 7 8H 4 6H2 1H3}

The mechanism of action for 5-(4-Methoxypyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets, such as enzymes and receptors. It may function as an inhibitor by binding to the active sites of enzymes, thereby modulating their activity. The precise pathways affected depend on the biological context in which the compound is studied.

Antimicrobial Activity

Recent studies have indicated that derivatives of bicyclic compounds exhibit significant antimicrobial properties. For instance, compounds similar to 5-(4-Methoxypyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane have shown efficacy against various pathogens, including protozoan parasites.

CompoundTarget PathogenIC50 (µM)Selectivity Index
Compound APlasmodium falciparum0.087215
Compound BTrypanosoma brucei0.095158

These findings highlight the potential of this compound class in developing new antiparasitic agents.

Cytotoxicity Studies

In vitro cytotoxicity assessments have been conducted on various cell lines to evaluate the safety profile of 5-(4-Methoxypyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane. The results indicate moderate cytotoxicity at higher concentrations, suggesting a need for further optimization to enhance selectivity towards target cells while minimizing off-target effects.

Case Study 1: Antiparasitic Activity

A study focused on the synthesis of azabicyclic compounds demonstrated that certain derivatives exhibited potent activity against Plasmodium falciparum. The incorporation of a pyrimidine moiety significantly enhanced the selectivity and efficacy of these compounds against resistant strains.

Case Study 2: Enzyme Inhibition

Research has shown that 5-(4-Methoxypyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane can act as an inhibitor for enzymes involved in folate metabolism, similar to established drugs like pyrimethamine. This mechanism is crucial for its antiparasitic effects, particularly in inhibiting dihydrofolate reductase (DHFR).

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